Cas no 225366-90-5 (3-bromo-7-fluoroquinoline)
3-bromo-7-fluoroquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-7-fluoroquinoline
- MFCD22690583
- CS-0318287
- SB70426
- AMY26107
- AS-41440
- SY129390
- AKOS025146649
- A850392
- SCHEMBL14661072
- DTXSID00744250
- LXCKAJPCLUODAF-UHFFFAOYSA-N
- 3-bromo-7-fluoro-quinoline
- EN300-384249
- DB-252401
- 225366-90-5
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- MDL: MFCD22690583
- Inchi: 1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
- InChI Key: LXCKAJPCLUODAF-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=C(C=CC2=C1)F
Computed Properties
- Exact Mass: 224.95894g/mol
- Monoisotopic Mass: 224.95894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9Ų
3-bromo-7-fluoroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005986-5g |
3-Bromo-7-fluoroquinoline |
225366-90-5 | 95% | 5g |
$2894.40 | 2023-09-02 | |
| Alichem | A189005986-10g |
3-Bromo-7-fluoroquinoline |
225366-90-5 | 95% | 10g |
$3939.60 | 2023-09-02 | |
| Alichem | A189005986-25g |
3-Bromo-7-fluoroquinoline |
225366-90-5 | 95% | 25g |
$6968.00 | 2023-09-02 | |
| Chemenu | CM143577-1g |
3-Bromo-7-fluoroquinoline |
225366-90-5 | 95% | 1g |
$879 | 2021-08-05 | |
| abcr | AB448066-250 mg |
3-Bromo-7-fluoroquinoline; 95% |
225366-90-5 | 250mg |
€597.30 | 2023-06-15 | ||
| abcr | AB448066-1 g |
3-Bromo-7-fluoroquinoline; 95% |
225366-90-5 | 1g |
€1020.10 | 2023-06-15 | ||
| Chemenu | CM143577-250mg |
3-Bromo-7-fluoroquinoline |
225366-90-5 | 95% | 250mg |
$428 | 2024-07-28 | |
| Chemenu | CM143577-1g |
3-Bromo-7-fluoroquinoline |
225366-90-5 | 95% | 1g |
$1110 | 2024-07-28 | |
| eNovation Chemicals LLC | D917650-1g |
3-Bromo-7-fluoroquinoline |
225366-90-5 | 95% | 1g |
$760 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1227765-1g |
3-Bromo-7-fluoroquinoline |
225366-90-5 | 95% | 1g |
$1400 | 2024-06-03 |
3-bromo-7-fluoroquinoline Suppliers
3-bromo-7-fluoroquinoline Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 3-bromo-7-fluoroquinoline
Professional Introduction to 3-bromo-7-fluoroquinoline (CAS No. 225366-90-5)
3-bromo-7-fluoroquinoline, with the chemical formula C₉H₄BrFN₂O, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 225366-90-5, represents a promising scaffold for the development of novel therapeutic agents. The unique structural features of 3-bromo-7-fluoroquinoline, including the presence of both bromine and fluorine substituents, make it a versatile intermediate for synthetic chemistry and drug discovery.
The quinoline core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. Among these derivatives, fluorinated quinolines have shown enhanced metabolic stability and improved binding affinity to biological targets, making them particularly attractive for drug development.
The introduction of a bromine atom at the 3-position and a fluorine atom at the 7-position in 3-bromo-7-fluoroquinoline significantly modulates its pharmacological profile. The bromine substituent can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of more complex molecules. Meanwhile, the fluorine atom enhances lipophilicity and can influence electronic properties, thereby affecting receptor interactions.
In recent years, 3-bromo-7-fluoroquinoline has been explored in various preclinical studies for its potential applications in oncology. Research indicates that this compound exhibits inhibitory effects on certain kinases and transcription factors involved in cancer cell proliferation and survival. Specifically, studies have highlighted its activity against tyrosine kinases and cyclin-dependent kinases (CDKs), which are critical targets in the treatment of solid tumors and hematological malignancies.
One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-bromo-7-fluoroquinoline could potently inhibit the activity of mutant KRAS proteins, which are frequently found in pancreatic cancer. The fluorine and bromine substituents were found to enhance binding affinity to the ATP-binding site of these kinases, leading to significant cytotoxic effects in vitro. These findings suggest that 3-bromo-7-fluoroquinoline could be a valuable starting point for developing targeted therapies against KRAS-driven cancers.
Furthermore, the compound has shown promise in combating drug-resistant bacterial infections. The quinoline scaffold is known to interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. The structural modifications introduced by bromo and fluoro groups enhance the compound's ability to disrupt bacterial cell wall synthesis, providing a novel mechanism of action against resistant strains.
The synthesis of 3-bromo-7-fluoroquinoline typically involves multi-step organic reactions starting from commercially available quinoline precursors. A common synthetic route includes halogenation followed by fluorination or vice versa, depending on reaction conditions and reagents used. The presence of both halogen atoms allows for sequential functionalization, providing flexibility in designing derivative libraries for high-throughput screening.
In conclusion, 3-bromo-7-fluoroquinoline (CAS No. 225366-90-5) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of bromo and fluoro substituents makes it a valuable intermediate for drug discovery, particularly in oncology and antimicrobial therapy. Ongoing research continues to explore its full therapeutic potential, highlighting its importance as a building block for next-generation pharmaceuticals.
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